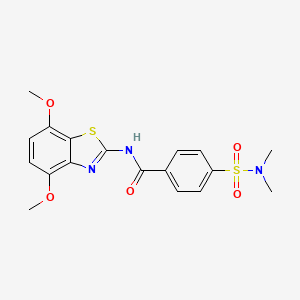

![molecular formula C18H19N5O2S B2880146 N-(2-甲氧基苯基)-5-甲基-7-(噻吩-2-基)-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 1212193-39-9](/img/structure/B2880146.png)

N-(2-甲氧基苯基)-5-甲基-7-(噻吩-2-基)-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For instance, N-substituted-5-phenyl-[1,2,4]triazoloquinazolin-2-amine derivatives were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines .科学研究应用

Antifungal Applications

Triazole compounds like the one mentioned have been widely used as antifungal agents. They work by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the accumulation of 14α-methyl sterols, which disrupts the cell membrane’s function and integrity, ultimately causing cell death .

Antibacterial Activity

Triazoles also exhibit antibacterial properties. They can be designed to target specific bacterial enzymes or pathways, which makes them valuable in the fight against antibiotic-resistant strains. The structural flexibility of triazole allows for the synthesis of compounds with targeted antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The triazole ring system can be incorporated into compounds that have potential anticancer activities. These compounds can interact with various biological targets, such as kinases, to inhibit cancer cell growth and proliferation. The ability to create derivatives with specific functional groups makes triazoles a versatile tool in designing new anticancer drugs .

Antiviral Properties

Triazole derivatives have shown promise as antiviral agents. They can be engineered to interfere with viral replication by targeting viral enzymes or proteins. This makes them potential candidates for the treatment of diseases caused by viruses, including HIV, where they may inhibit the action of reverse transcriptase or protease enzymes .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of triazoles are attributed to their ability to modulate the production of inflammatory mediators. They can act on cyclooxygenase or lipoxygenase pathways, reducing the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response .

Antiepileptic and CNS Activities

Triazoles have been explored for their central nervous system (CNS) activities, including antiepileptic effects. They can modulate neurotransmitter systems or ion channels in the brain, which are critical in the pathophysiology of epilepsy and other neurological disorders .

Antidiabetic Actions

Some triazole derivatives have been investigated for their potential antidiabetic actions. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism .

Antidepressant and Anxiolytic Uses

The structural diversity of triazoles allows for the development of compounds with antidepressant and anxiolytic properties. They can affect neurotransmitter systems, such as serotonin or GABA, which are implicated in mood and anxiety disorders .

属性

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSWALKOZRKMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)

![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)

![3-[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2880067.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)

![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)

![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

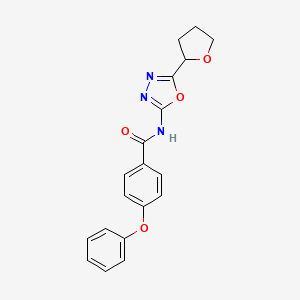

![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)

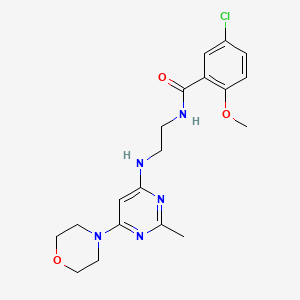

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)

![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)